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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine

Cat. No.: B1585428

Introduction

3-(Bromomethyl)pyridine is a pivotal heterocyclic building block in modern organic and
medicinal chemistry. As a derivative of pyridine, a core structure in numerous natural products
and pharmaceuticals, this reagent serves as a versatile electrophile for introducing the pyridin-
3-ylmethyl moiety into a wide array of molecular scaffolds.[1] Its utility is primarily derived from
the reactive bromomethyl group, which readily participates in nucleophilic substitution
reactions, making it an indispensable tool for researchers in drug discovery and materials
science. This guide provides a comprehensive overview of 3-(Bromomethyl)pyridine,
focusing on its chemical properties, reactivity, applications, and essential safety protocols for its
handling and use. While the free base is known, it is most commonly supplied and utilized as
its more stable hydrobromide salt, which will be the primary focus of this document.

Identification and Physicochemical Properties

3-(Bromomethyl)pyridine is typically handled as its hydrobromide salt to enhance stability and
shelf-life. The salt form mitigates the lachrymatory and reactive nature of the free base. It is
crucial for researchers to distinguish between the free base and the hydrobromide salt, as their
molecular weights and physical properties differ significantly.
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Property

3-(Bromomethyl)pyridine
Hydrobromide

3-(Bromomethyl)pyridine
(Free Base)

CAS Number

4916-55-6[2]

10489-05-1 (less common)

Molecular Formula

CeHeBrN - HBr[2]

CeHeBrN[3]

Molecular Weight 252.93 g/mol [2] 172.02 g/mol [3]

White to brown crystalline solid  Not typically isolated as a
Appearance .

or powder[4] stable solid
Melting Point 150-155 °C (lit.)[5] Not applicable

N ) 265.2 °C at 760 mmHg
Boiling Point Decomposes i
(Predicted)
Soluble in polar solvents like ) )
- ) Soluble in common organic

Solubility DMF, DMSO; partially soluble

) solvents.
in water.

SMILES String Br[H].BrCclccencl[5] C1=CC(=CN=C1)CBr

FNHPUOJKUXFUKN-
UHFFFAOYSA-N[5]

KHCXGFNZZRXOND-

InChl Key
UHFFFAOYSA-N

Synthesis and Reactivity

Synthesis: The synthesis of 3-(bromomethyl)pyridine hydrobromide typically starts from a
more readily available precursor like 3-picoline (3-methylpyridine) or 3-pyridinemethanol. A
common laboratory-scale synthesis involves the radical bromination of 3-picoline using N-
bromosuccinimide (NBS) and a radical initiator like AIBN. An alternative route involves the
treatment of 3-pyridinemethanol with a brominating agent such as hydrobromic acid (HBr) or
phosphorus tribromide (PBr3). A published method for a related compound, 5-methyl-3-
(bromomethyl)pyridine hydrobromide, involves the treatment of the corresponding alcohol
with hydrogen bromide in xylene, with azeotropic removal of water to drive the reaction to
completion.[6]

Reactivity: The primary utility of 3-(bromomethyl)pyridine stems from its reactivity as an
alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it
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susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is the
cornerstone of its application in synthesis.

Common nucleophiles that react with 3-(bromomethyl)pyridine include:

e O-Nucleophiles: Alcohols and phenols, typically in the presence of a mild base, to form
pyridylmethyl ethers.[1][7]

» N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles
like imidazoles and pyrazoles, to form N-substituted pyridylmethyl derivatives.[3][9]

e S-Nucleophiles: Thiols and thiophenols to generate pyridylmethyl thioethers.

e C-Nucleophiles: Carbanions, such as those derived from malonates or other active
methylene compounds, to form new carbon-carbon bonds.

The use of the hydrobromide salt requires the presence of a base to first neutralize the salt and
liberate the reactive free base in situ. Typically, at least two equivalents of base are needed:
one to neutralize the HBr salt and a second to deprotonate the nucleophile or scavenge the
HBr generated during the alkylation reaction. Common bases for this purpose are mild, non-
nucleophilic inorganic bases like potassium carbonate (K2COs) or cesium carbonate (Cs2CO3),
often used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity to engage in Tt-
stacking interactions make it a valuable component for modulating pharmacokinetic and
pharmacodynamic properties. 3-(Bromomethyl)pyridine provides a direct and efficient means
to incorporate the pyridin-3-ylmethyl group, which can serve as a key pharmacophore or a
versatile linker.

For instance, derivatives of 3-(bromomethyl)pyridine are crucial intermediates in the
synthesis of various therapeutic agents. A notable example is the synthesis of Rupatadine, an
antihistamine, which utilizes 5-methyl-3-(bromomethyl)pyridine as a key intermediate.[6] The
ability to readily form ether and amine linkages allows for the rapid generation of compound
libraries for lead optimization in drug discovery programs targeting a wide range of diseases.
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Experimental Protocol: O-Alkylation of a Phenol

This section provides a representative, field-proven protocol for the O-alkylation of a phenol
using 3-(bromomethyl)pyridine hydrobromide. This procedure is based on standard
Williamson ether synthesis conditions widely employed for similar alkylating agents.[10][11]

Obijective: To synthesize 3-((4-methoxyphenoxy)methyl)pyridine.
Reaction Scheme:

Materials:

3-(Bromomethyl)pyridine hydrobromide (1.0 eq)

» 4-Methoxyphenol (1.05 eq)

¢ Anhydrous Potassium Carbonate (K2COs, powder) (2.5 eq)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl Acetate (EtOAC)

e Deionized Water

e Brine (saturated aq. NacCl)

e Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

e Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an
inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.05 eq) and anhydrous
potassium carbonate (2.5 eq).

» Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent) to
the flask. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the
deprotonation of the phenol.
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o Reagent Addition: Add 3-(bromomethyl)pyridine hydrobromide (1.0 eq) to the suspension.

e Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until
reaction completion is confirmed by TLC or LC-MS analysis.

o Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the
mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of
DMF used).

o Extraction: Extract the agueous phase with ethyl acetate (3 x volume of DMF).

e Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and
brine (1x) to remove residual DMF and inorganic salts.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to afford the pure 3-((4-
methoxyphenoxy)methyl)pyridine.

Causality and Self-Validation:

e Choice of Base (K2COs3): Potassium carbonate is a sufficiently strong base to deprotonate
the phenol (pKa = 10) and neutralize the HBr salt, but it is mild enough to prevent side
reactions. Its insolubility in the organic phase during extraction simplifies the work-up.[10][11]

o Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the
reactants and facilitates the SN2 reaction by stabilizing the transition state without solvating
the nucleophile excessively.[10][11]

 Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or
oxygen, ensuring the integrity of the reagents.

o Aqueous Work-up: The extensive washing with water is critical for removing the high-boiling
point DMF solvent, which is a common challenge in reactions of this type.
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Caption: Workflow for the O-alkylation of 4-methoxyphenol.
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Safety, Handling, and Storage

3-(Bromomethyl)pyridine hydrobromide is a hazardous chemical and must be handled with
appropriate safety precautions.

o Hazard Classification: It is classified as corrosive. It causes severe skin burns and eye
damage (GHSO05, H314).[5] It may also be harmful if swallowed, in contact with skin, or if
inhaled.

o Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves
(e.g., nitrile), and chemical safety goggles and a face shield.[5]

» Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Ensure adequate
ventilation. Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should
be stored in a corrosives-compatible cabinet, away from incompatible materials such as
strong oxidizing agents and strong bases.

o First Aid:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing and shoes. Seek immediate medical attention.

o Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for
breathing. Seek immediate medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.

Conclusion

3-(Bromomethyl)pyridine, particularly as its hydrobromide salt, is a potent and versatile
reagent for the introduction of the pyridin-3-ylmethyl group. Its predictable reactivity in SN2
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reactions with a variety of nucleophiles makes it a valuable tool in the synthesis of complex
molecules, especially within the pharmaceutical industry. A thorough understanding of its
properties, reactivity, and stringent adherence to safety protocols are paramount for its effective
and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]
e 2. scbt.com [scbt.com]
o 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

» 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by
Functional Group Tuning | MDPI [mdpi.com]

e 5. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
e 6. researchgate.net [researchgate.net]
e 7. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 9. researchgate.net [researchgate.net]
e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [An In-Depth Technical Guide to 3-
(Bromomethyl)pyridine: Properties, Synthesis, and Applications]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1585428#3-bromomethyl-
pyridine-cas-number-and-properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1585428?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6359618.htm
https://www.scbt.com/p/3-bromomethyl-pyridine-hydrobromide-4916-55-6
https://patents.google.com/patent/EP0749963A1/en
https://www.mdpi.com/1422-0067/26/21/10335
https://www.mdpi.com/1422-0067/26/21/10335
https://patents.google.com/patent/US5705656A/en
https://www.researchgate.net/publication/282801361_Efficient_synthesis_of_3-bromomethyl-5-methylpyridine_hydrobromide
https://pubmed.ncbi.nlm.nih.gov/16466262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7893931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7893931/
https://www.researchgate.net/publication/361948244_Highly_selective_N-alkylation_of_pyrazoles_Crystal_structure_evidence_for_attractive_interactions
https://www.researchgate.net/publication/262947050_Transesterification_Kinetics_Investigation_of_R-Substituted_Phenyl_Benzoates_with_4-Methoxyphenol_in_the_Presence_of_K2CO3_in_DMF
https://www.researchgate.net/figure/Reagents-a-4-methoxyphenylmethanethiol-K2CO3-dimethylformamide-rt-b_fig55_381433595
https://www.benchchem.com/product/b1585428#3-bromomethyl-pyridine-cas-number-and-properties
https://www.benchchem.com/product/b1585428#3-bromomethyl-pyridine-cas-number-and-properties
https://www.benchchem.com/product/b1585428#3-bromomethyl-pyridine-cas-number-and-properties
https://www.benchchem.com/product/b1585428#3-bromomethyl-pyridine-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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